ISOINDOLIN-1-ONE-4-BORONIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

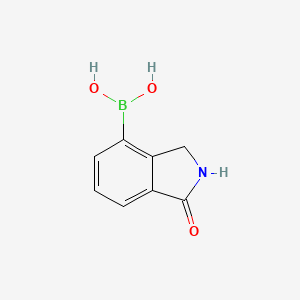

ISOINDOLIN-1-ONE-4-BORONIC ACID is a heterocyclic compound that features a boronic acid functional group attached to an isoindolinone core. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ISOINDOLIN-1-ONE-4-BORONIC ACID typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid group. One common method includes the use of ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This method is noted for its high efficiency and yields . Another approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the treatment of 2-alkynylbenzoic acids with primary amines, which leads to the formation of hydroxyisoindolinones . These methods are designed to be efficient and cost-effective, suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: ISOINDOLIN-1-ONE-4-BORONIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Aplicaciones Científicas De Investigación

ISOINDOLIN-1-ONE-4-BORONIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Industry: It is utilized in the production of polymers, dyes, and other industrial materials.

Mecanismo De Acción

The mechanism of action of ISOINDOLIN-1-ONE-4-BORONIC ACID involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle. Molecular docking studies have shown that the compound can form stable interactions with active amino acid residues of CDK7, suggesting its potential as an anti-cancer agent . The binding interactions are primarily facilitated by hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

ISOINDOLIN-1-ONE-4-BORONIC ACID can be compared with other similar compounds such as:

Indole derivatives: These compounds also feature a heterocyclic core and are widely used in medicinal chemistry.

Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and have applications in pharmaceuticals and materials science.

Boronic acids: General boronic acids are used in various cross-coupling reactions and have broad applications in organic synthesis.

Uniqueness: The uniqueness of this compound lies in its combination of the isoindolinone core with a boronic acid functional group, providing a versatile platform for chemical modifications and applications in diverse fields.

Actividad Biológica

ISOINDOLIN-1-ONE-4-BORONIC ACID is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, antibacterial applications, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of isoindole derivatives, which are known for their significant biological roles. The presence of the boronic acid moiety enhances the compound's reactivity and interaction with biological targets, making it a valuable candidate in medicinal chemistry.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant growth inhibition in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 18.76 ± 0.62 |

| Combretastatin A-4 derivatives | B-16 (melanoma) | 0.48 - 2.1 |

The compound shows a selective cytotoxic effect against cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy .

2. Antibacterial Activity

ISOINDOLIN derivatives have demonstrated notable antibacterial properties. For instance, studies on related isoindole compounds reveal effective inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.12 |

| Escherichia coli | 6.50 |

| Methicillin-resistant S. epidermidis | 6.25 |

These findings suggest that ISOINDOLIN derivatives could serve as potential alternatives to conventional antibiotics .

3. Enzyme Inhibition

The compound also exhibits significant enzyme inhibitory activities, which are crucial for therapeutic applications:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

These results highlight the compound's potential in treating conditions linked to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Case Study: Treatment of Inflammatory Disorders

A study investigated the effects of this compound on apoptosis signal-regulating kinase 1 (ASK1), a critical mediator in stress-induced cell death and inflammation. The compound effectively antagonized ASK1 activity, suggesting therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .

Case Study: Antioxidant Properties

The antioxidant capacity of a related boronic acid compound was evaluated using various assays (ABTS, DPPH). The results indicated strong radical scavenging activity with IC50 values significantly lower than those found in conventional antioxidants, suggesting potential applications in cosmetic formulations and food preservation .

Propiedades

IUPAC Name |

(1-oxo-2,3-dihydroisoindol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c11-8-5-2-1-3-7(9(12)13)6(5)4-10-8/h1-3,12-13H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHIAVTCMPJDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CNC(=O)C2=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.